molecular formula C9H8F3NO2 B7618151 N-(2,2,2-trifluoroethoxy)benzamide

N-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B7618151
M. Wt: 219.16 g/mol
InChI Key: ZBCHDVZICFDLKW-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethoxy)benzamide is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a benzamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,2,2-trifluoroethanol with a benzamide derivative. One common method involves reacting 1,4-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst to form 2,5-bis(2,2,2-trifluoroethoxy)toluene. This intermediate is then oxidized to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which is subsequently converted to this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzamide group to amine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, benzoic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,2,2-trifluoroethoxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. For instance, as an antiarrhythmic agent, it functions by blocking sodium channels in heart cells, thereby prolonging the cardiac action potential and stabilizing abnormal heart rhythms . The compound’s trifluoroethoxy group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trifluoroethoxy)benzamide is unique due to its specific trifluoroethoxy substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents with enhanced efficacy and reduced side effects.

Properties

IUPAC Name

N-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-15-13-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCHDVZICFDLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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